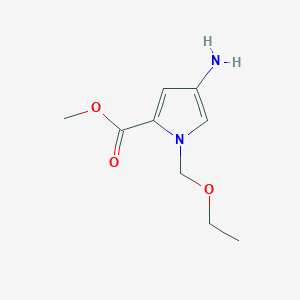

Methyl 4-amino-1-(ethoxymethyl)-1h-pyrrole-2-carboxylate

Description

Properties

Molecular Formula |

C9H14N2O3 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

methyl 4-amino-1-(ethoxymethyl)pyrrole-2-carboxylate |

InChI |

InChI=1S/C9H14N2O3/c1-3-14-6-11-5-7(10)4-8(11)9(12)13-2/h4-5H,3,6,10H2,1-2H3 |

InChI Key |

UVKXYSLNRFRWND-UHFFFAOYSA-N |

Canonical SMILES |

CCOCN1C=C(C=C1C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Pyrrole Ring Construction via Enaminone or Enamino Ester Cyclization

One of the most effective routes to substituted pyrroles, including this compound, involves cyclization of enamino esters or related precursors.

- Starting Materials: Ethyl(ethoxymethylene)cyanoacetate or related cyanoacetates are reacted with aminoacetonitrile or amino esters to form enamines.

- Cyclization Agents: Bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) promote cyclization to the pyrrole ring.

- Subsequent Functionalization: Reaction with formamidine acetate introduces the amino group at the 4-position.

This approach was demonstrated by the preparation of pyrrole derivatives through a sequence of enamine formation, protection, cyclization, and esterification steps, yielding methyl 4-amino-pyrrole-2-carboxylates with good yields and purity.

N-Alkylation with Ethoxymethyl Group

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Enamine formation | Ethyl(ethoxymethylene)cyanoacetate + aminoacetonitrile | Enamine intermediate | >90 |

| 2 | Protection | Methyl chloroformate | Protected enamine | >85 |

| 3 | Cyclization | DBU, ethanol | Pyrrole ring formation | 70-80 |

| 4 | Amination | Formamidine acetate, ethanol | 4-Amino-pyrrole derivative | 75-85 |

| 5 | N-Alkylation | Ethoxymethyl bromide, K tert-butoxide, DMF | N-1 ethoxymethyl substitution | 60-75 |

This sequence, adapted from literature precedent, provides a robust route to this compound with moderate to good overall yields.

Analytical and Characterization Data

- NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR in CDCl$$3$$ or DMSO-d$$6$$ confirm the substitution pattern, with characteristic signals for the ethoxymethyl group (triplet and quartet for CH$$3$$CH$$2$$O–), amino protons, and pyrrole ring hydrogens.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.

- X-ray Crystallography: Structural confirmation for related substituted pyrroles has been reported, validating substitution positions and stereochemistry.

Research Discoveries and Optimization Insights

- The presence of electron-withdrawing groups on the pyrrole ring can influence biological activity and metabolic stability, suggesting that the amino and ethoxymethyl substituents contribute to both chemical reactivity and pharmacological profiles.

- Stability studies indicate that substitution at the 4-position affects metabolic clearance, with ethoxymethyl substitution enhancing stability under certain conditions.

- Variations in alkylation conditions (e.g., base, solvent, temperature) significantly impact the selectivity and yield of N-alkylation steps, with phase-transfer catalysis offering improved outcomes.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-(ethoxymethyl)-1h-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carboxylate ester group can be reduced to an alcohol.

Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylate ester group can produce alcohols.

Scientific Research Applications

Methyl 4-amino-1-(ethoxymethyl)-1h-pyrrole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-(ethoxymethyl)-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethoxymethyl and carboxylate ester groups can participate in hydrophobic interactions and ester hydrolysis, respectively. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Compounds

*Calculated based on molecular formula.

- Solubility : The ethoxymethyl group in the target compound likely improves solubility in polar solvents compared to analogs with hydrophobic substituents (e.g., cyclobutylmethyl in ).

- Reactivity: The amino group at position 4 enables nucleophilic reactions (e.g., acylation, alkylation), similar to other amino-substituted pyrroles .

Biological Activity

Methyl 4-amino-1-(ethoxymethyl)-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family, characterized by its unique five-membered heterocyclic structure. This article explores its biological activity, including its interactions with various biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 198.22 g/mol. The compound features several functional groups: a methyl ester, an amino group, and an ethoxymethyl substituent. These groups contribute to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. The amino group can form hydrogen bonds with receptors or enzymes, while the ethoxymethyl and carboxylate groups may engage in hydrophobic interactions or undergo ester hydrolysis, influencing enzyme activity and receptor modulation.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, a series of pyrrole derivatives were synthesized and tested for their antibacterial and antifungal activities. The presence of the heterocyclic ring in these compounds was linked to their effectiveness against various pathogens .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| 8a | 15 | 12 |

| 8b | 18 | 14 |

| 8c | 20 | 16 |

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, studies focusing on its interaction with MmpL3 (a target for tuberculosis treatment) revealed that modifications to the pyrrole structure could enhance its inhibitory effects against drug-resistant strains .

Table 2: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC (μM) |

|---|---|---|

| Compound A | MmpL3 | <0.016 |

| Compound B | MmpL3 | 0.5 |

| Compound C | MmpL3 | 0.1 |

Study on Antimicrobial Properties

In a study aimed at evaluating the antimicrobial activity of synthesized pyrrole derivatives, researchers found that introducing specific substituents significantly enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The findings suggested that structural modifications could lead to new therapeutic agents for treating infections .

Study on Anti-Tuberculosis Activity

Another significant study focused on the design and synthesis of pyrrole-2-carboxamides based on structural insights from drug-resistant tuberculosis targets. The study indicated that certain modifications led to compounds with potent anti-TB activity, highlighting the potential for developing new treatments using pyrrole-based structures .

Q & A

Q. What are the established synthetic routes for Methyl 4-amino-1-(ethoxymethyl)-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of precursors like ethyl acetoacetate with amines under acidic/basic conditions. Key steps include:

- Cyclization Catalysts : Use of acid (e.g., HCl) or base (e.g., KOH) to facilitate ring closure .

- Temperature Control : Heating at 80–100°C to accelerate cyclization while avoiding decomposition .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

Optimization involves adjusting catalyst concentration (e.g., 0.1–1.0 eq.) and reaction time (6–24 hours) to maximize yield. Purity can be verified via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .

Q. How can researchers validate the structural integrity of this compound after synthesis?

- NMR Spectroscopy : <sup>1</sup>H NMR should confirm the ethoxymethyl group (δ 3.5–4.0 ppm, quartet for OCH2CH3) and pyrrole NH (δ 10–12 ppm, broad). <sup>13</sup>C NMR should show ester carbonyl (δ 165–170 ppm) .

- Mass Spectrometry : ESI-MS in positive mode should display [M+H]<sup>+</sup> at m/z 227.1 (calculated for C9H14N2O3).

- X-ray Crystallography : For unambiguous confirmation, single-crystal XRD with SHELX refinement resolves bond lengths and angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound, particularly regarding hydrogen bonding networks?

Discrepancies in hydrogen bonding (e.g., amine group interactions) arise from solvent effects or polymorphism. Strategies include:

- Multi-Solvent Recrystallization : Test solvents like MeOH, EtOH, or DMSO to isolate polymorphs .

- Low-Temperature XRD : Collect data at 100 K to reduce thermal motion artifacts.

- DFT Calculations : Compare experimental bond angles with computational models (e.g., B3LYP/6-31G*) to validate hydrogen bonding patterns .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound in enzyme inhibition assays?

- Enzyme Kinetics : Use Michaelis-Menten assays (e.g., 0.1–100 µM compound concentration) to measure IC50 against target enzymes like kinases or proteases.

- Mutagenesis Studies : Replace the ethoxymethyl group with methyl or ethyl variants to assess steric/electronic effects on binding .

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with active sites, prioritizing residues within 4 Å of the pyrrole ring .

Q. How should researchers address solubility challenges in biological assays for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.